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Compound of Interest

Compound Name: 2-(4-Methylphenyl)oxirane, (-)-

Cat. No.: B12749857

An In-Depth Technical Guide to (2S)-2-(4-methylphenyl)oxirane: Properties, Synthesis, and
Applications

Abstract

(2S)-2-(4-methylphenyl)oxirane, a chiral epoxide, is a valuable and versatile building block in
modern organic synthesis. Its stereodefined three-membered ring allows for the
diastereoselective and enantioselective construction of complex molecular architectures,
making it a key intermediate in the development of pharmaceuticals and other bioactive
compounds. This technical guide provides a comprehensive overview of the physicochemical
properties, spectroscopic data, synthesis, and reactivity of (2S)-2-(4-methylphenyl)oxirane.
Authored for researchers, scientists, and drug development professionals, this document
synthesizes technical data with practical insights, detailing established protocols for its
asymmetric synthesis and subsequent derivatization. The guide emphasizes the causality
behind experimental choices and provides self-validating methodologies to ensure scientific
rigor.

Introduction

Chiral epoxides are indispensable intermediates in synthetic chemistry, prized for the
stereochemical control they impart upon a wide array of transformations.[1][2] These strained
three-membered cyclic ethers serve as versatile precursors for the synthesis of
enantiomerically pure pharmaceuticals, agrochemicals, and natural products.[1][2] The
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significance of their controlled synthesis was highlighted by the 2001 Nobel Prize in Chemistry
awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions.[1]

(2S)-2-(4-methylphenyl)oxirane, also known as (S)-4-methylstyrene oxide, is a prominent
member of this class. It features a stereogenic center benzylic to an aromatic ring, a common
motif in biologically active molecules. The inherent ring strain of the oxirane moiety facilitates
regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing
access to valuable chiral 1,2-difunctionalized compounds such as amino alcohols and diols.[3]
This guide aims to be a definitive resource on (2S)-2-(4-methylphenyl)oxirane, consolidating its
core properties and providing actionable protocols for its synthesis and application.

Physicochemical and Spectroscopic Properties
Chemical Structure and Identifiers

The fundamental identity of (2S)-2-(4-methylphenyl)oxirane is defined by its structure and
standardized chemical identifiers.

IUPAC Name: (2S)-2-(4-methylphenyl)oxirane[4]

e Synonyms: (S)-4-methylstyrene oxide, (-)-4-Methylstyrene oxide, (S)-2-(p-Tolyl)oxirane[4]

e CAS Number: 135413-94-4[4]

e Molecular Formula: CoH100[4]

e Molecular Weight: 134.17 g/mol [4]

e InChl: INChI=1S/C9H100/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1[4]

e InChiKey: QAWJAMQTRGCJIMH-SECBINFHSA-N[4]

Canonical SMILES: CC1=CC=C(C=C1)[C@H]2CO2[4]

Physical Properties

The physical properties of (2S)-2-(4-methylphenyl)oxirane are crucial for its handling, storage,
and use in reactions.
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Property Value Source(s)
Appearance Colorless Qil [5]
Purity Typically 295% [6]

- Soluble in chloroform and
Solubility ) [5]
methanol (slightly)

Store at 2-8°C under an inert
Storage [51[7]
atmosphere

Stability Volatile [5]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of (2S)-2-(4-
methylphenyl)oxirane following synthesis. While specific spectra are instrument-dependent, the
expected key features are:

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic
signals for the aromatic protons on the p-tolyl group (typically two doublets in the 6 7.0-7.3
ppm range), a singlet for the methyl group protons (around 4 2.3 ppm), and a set of signals
for the oxirane ring protons. The oxirane protons form an AMX spin system, with the benzylic
proton appearing as a doublet of doublets (dd) at approximately 3.8 ppm, and the two
diastereotopic methylene protons appearing as distinct dd signals between 6 2.7 and 3.2

ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the
aromatic carbons, the methyl carbon (around & 21 ppm), and two distinct signals for the
oxirane carbons: one for the benzylic carbon (CH, around & 52 ppm) and one for the
methylene carbon (CHz, around & 51 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic C-H stretching
frequencies for the aromatic and aliphatic groups (around 3000 cm~1), aromatic C=C
stretching bands (around 1600 and 1500 cm~1), and, most importantly, characteristic C-O
stretching bands for the epoxide ring (typically in the 1250 cm~* and 850-950 cm~1 regions).
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e Mass Spectrometry (MS): Electron impact (El) mass spectrometry will show a molecular ion
peak (M*) at m/z = 134. Key fragmentation patterns include the loss of CO to give a
fragment at m/z = 106 and the formation of the tropylium-like ion from the tolyl group.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure epoxides is a cornerstone of asymmetric catalysis.[1][2]
The primary route to (2S)-2-(4-methylphenyl)oxirane is the asymmetric epoxidation of the
prochiral alkene, 4-methylstyrene. Both biocatalytic and chemocatalytic methods have proven
effective.

Biocatalytic Synthesis via Styrene Monooxygenase
(SMO)

Expertise & Experience: Biocatalysis using enzymes like Styrene Monooxygenase (SMO)
offers exceptional enantioselectivity (often >99% ee) under mild, environmentally benign
conditions (aqueous media, ambient temperature).[3][8] The enzyme's active site creates a
chiral environment that directs the oxidation to one specific face of the alkene. The two-
component SMO system consists of a reductase (StyB) that uses NADH to reduce FAD, and
an oxygenase (StyA) that uses the reduced flavin and molecular oxygen to perform the
epoxidation.[3] This method is highly valued for its predictability and high fidelity in producing
the (S)-enantiomer.

Synthetic Protocol: Enzymatic Epoxidation of 4-
Methylstyrene

This protocol describes a typical whole-cell biocatalytic process using an E. coli strain
engineered to express a styrene monooxygenase.

Materials:
» LB Broth and appropriate antibiotic for selective culture growth.
 Isopropyl 3-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

o Recombinant E. coli cells expressing a suitable Styrene Monooxygenase (e.g., from
Pseudomonas sp.).
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e Phosphate buffer (e.g., 50 mM, pH 7.5).

e Glucose.

e 4-methylstyrene (substrate).

» Dodecane (as an organic co-solvent to dissolve the substrate and reduce product toxicity).
o Ethyl acetate.

e Anhydrous sodium sulfate.

Procedure:

o Cell Culture and Induction: Inoculate 1 L of LB broth (containing the appropriate antibiotic)
with the recombinant E. coli strain. Grow the culture at 37°C with shaking until the optical
density at 600 nm (ODsoo) reaches 0.6-0.8.

o Protein Expression: Induce the expression of the SMO enzyme by adding IPTG to a final
concentration of 0.2 mM. Reduce the temperature to 20°C and continue shaking for 12-16
hours.

o Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 15
min at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to
a final ODeoo of 20.

» Biocatalytic Reaction: In a reaction vessel, combine the cell suspension with glucose (final
concentration 100 mM, as an energy source for NADH regeneration). Add a 10% v/v solution
of 4-methylstyrene in dodecane.

o Reaction Execution: Seal the vessel and incubate at 30°C with vigorous shaking for 24 hours
to ensure adequate aeration. Monitor the reaction progress by taking samples periodically
and analyzing them by GC or HPLC.

o Work-up and Extraction: After the reaction is complete, extract the entire mixture with an
equal volume of ethyl acetate three times.
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 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure. The resulting crude product can be purified by
silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (2S)-2-

(4-methylphenyl)oxirane.

o Characterization: Confirm the identity of the product using *H NMR, 13C NMR, and MS.
Determine the enantiomeric excess (ee) using chiral GC or HPLC analysis.

Workflow for Biocatalytic Synthesis

The following diagram outlines the key stages of the biocatalytic synthesis workflow.
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Caption: Workflow for the biocatalytic synthesis of (2S)-2-(4-methylphenyl)oxirane.
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Reactivity and Synthetic Applications
Nucleophilic Ring-Opening Reactions

The synthetic utility of (2S)-2-(4-methylphenyl)oxirane stems from the high reactivity of the
strained epoxide ring towards nucleophiles. The reaction proceeds via an Sn2 mechanism,
resulting in an inversion of configuration at the center of attack.

» Regioselectivity: In basic or neutral conditions, the nucleophile preferentially attacks the less
sterically hindered carbon (C2). Under acidic conditions, the reaction proceeds through a
transition state with significant carbocation character, leading to preferential attack at the
more substituted benzylic carbon (C1). This predictable regioselectivity is a powerful tool for
synthetic planning.

» Stereoselectivity: The Sn2 attack ensures that the reaction is stereospecific. For example, the
ring-opening of the (S)-epoxide with an azide nucleophile at the C2 position will yield a (1R)-
configured azido alcohol.

Role as a Chiral Building Block

(2S)-2-(4-methylphenyl)oxirane is a precursor to a variety of high-value chiral molecules. The
nucleophilic ring-opening provides access to:

e Chiral 1,2-Amino Alcohols: Ring-opening with amines or azide followed by reduction are
fundamental routes to these structures, which are prevalent in many pharmaceutical agents
and serve as chiral ligands in asymmetric synthesis.[3]

o Chiral Diols: Hydrolysis of the epoxide (either acid- or base-catalyzed) yields the
corresponding chiral 1,2-diol.

e Fungicide and Plant Growth Regulator Intermediates: Patents have described the use of
substituted phenyloxiranes as key intermediates in the synthesis of 1-hydroxyethyl-azole
derivatives, which possess fungicidal and plant-growth-regulating properties.[9][10]

Reaction Pathway: Synthesis of a Chiral Azido Alcohol

This diagram illustrates the regioselective ring-opening of (2S)-2-(4-methylphenyl)oxirane with
sodium azide.
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Caption: Nucleophilic ring-opening of (2S)-2-(4-methylphenyl)oxirane with azide.

Relevance in Drug Discovery and Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by
the fact that different enantiomers of a drug can have vastly different pharmacological and
toxicological profiles. Chiral building blocks like (2S)-2-(4-methylphenyl)oxirane are therefore
critical for the efficient and stereocontrolled synthesis of single-enantiomer active
pharmaceutical ingredients (APIs).

Furthermore, small, strained heterocyclic rings like oxiranes and their four-membered oxetane
cousins are increasingly being incorporated into drug candidates.[11] These motifs can act as
bioisosteres for less favorable groups (like gem-dimethyl or carbonyl) and can improve key
drug properties such as:

¢ Metabolic Stability: The introduction of such groups can block sites of metabolism.
e Solubility: The polar oxygen atom can improve aqueous solubility.
« Lipophilicity (LogP): The rigid structure can modulate lipophilicity in a predictable manner.

The structural alerts associated with epoxides (potential for alkylation) mean they are more
commonly used as reactive intermediates rather than being part of the final API. However, their
value in efficiently constructing the chiral core of a drug molecule is undisputed.

Conclusion

(2S)-2-(4-methylphenyl)oxirane is a high-value chiral intermediate with well-defined
physicochemical properties and predictable reactivity. Its importance is anchored in its ability to
serve as a stereospecific precursor to complex chiral molecules, particularly 1,2-
difunctionalized compounds. The development of robust synthetic methods, especially highly
selective biocatalytic routes, has made this building block readily accessible for applications in
research and industry. For scientists and professionals in drug development, (2S)-2-(4-
methylphenyl)oxirane represents a powerful and reliable tool for the construction of
enantiomerically pure molecular targets, enabling the advancement of modern medicinal
chemistry.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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